molecular formula C12H13N3O2S B4755209 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid

4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B4755209
M. Wt: 263.32 g/mol
InChI Key: ZGZLKWIAVVYONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid, also known as MPB, is a chemical compound that has been widely used in scientific research. MPB is a thiol-containing compound that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid is not fully understood. However, it is believed that 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid acts as a thiol-containing compound, which can interact with proteins and other biomolecules through thiol-disulfide exchange reactions. This interaction can lead to changes in protein function and regulation, as well as antioxidant effects.
Biochemical and Physiological Effects:
4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid has been shown to have a variety of biochemical and physiological effects. 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid has antioxidant properties, which can protect cells from oxidative stress. Additionally, 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid has been shown to modulate the activity of enzymes involved in cellular metabolism and signaling pathways. 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid has also been shown to have anti-inflammatory effects, which can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid in lab experiments is its ability to interact with thiol-containing proteins and biomolecules. This interaction can lead to changes in protein function and regulation, as well as antioxidant effects. Additionally, 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid is its potential toxicity at high concentrations. Therefore, it is important to use 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid at appropriate concentrations and to follow proper safety precautions.

Future Directions

There are several future directions for the use of 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid in scientific research. One direction is to further investigate the mechanism of action of 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid, including its interactions with thiol-containing proteins and biomolecules. Additionally, 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid could be used to study the role of thiol-containing compounds in various cellular processes, such as metabolism and signaling pathways. Furthermore, 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid could be used as a tool to develop novel antioxidant and anti-inflammatory therapies.

Scientific Research Applications

4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid has been widely used in scientific research as a tool to study the role of thiol-containing compounds in biological systems. 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid has been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid has been used to study the role of thiol-containing compounds in protein function and regulation.

properties

IUPAC Name

4-(3-propyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-2-3-10-13-14-12(18)15(10)9-6-4-8(5-7-9)11(16)17/h4-7H,2-3H2,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZLKWIAVVYONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid
Reactant of Route 3
4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid
Reactant of Route 5
4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid
Reactant of Route 6
4-(3-mercapto-5-propyl-4H-1,2,4-triazol-4-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.